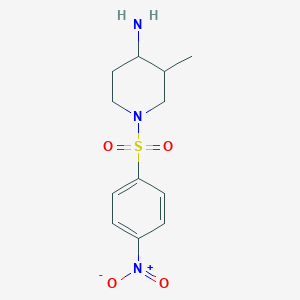

3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Métodos De Preparación

The synthesis of 3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of 3-methylpiperidine with 4-nitrobenzenesulfonyl chloride under basic conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine serves as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to act as a ligand or scaffold in drug development targeting diseases such as cancer and neurological disorders.

Key Applications:

- Anticancer Agents: The compound has been studied for its ability to induce apoptosis in cancer cells, enhancing caspase activity, which is critical for programmed cell death .

- Antimicrobial Activity: Research indicates that derivatives of piperidine with sulfonamide groups exhibit increased antimicrobial properties compared to their non-sulfonamide counterparts.

Biological Research

In biological studies, the compound has been evaluated for its potential effects on various molecular targets:

- Enzyme Inhibition: The sulfonyl group can interact with enzymes, leading to inhibition or activation of specific biological pathways. For instance, compounds with similar structures have shown promise in inhibiting acetylcholinesterase, which is relevant for treating Alzheimer's disease .

- Selectivity in Biological Pathways: A study highlighted that modifications to the compound's structure could lead to selective activation of apoptotic pathways, suggesting its use in therapeutic strategies against diseases linked to protein misfolding .

Industrial Applications

Beyond medicinal uses, this compound finds applications in:

- Agrochemicals: It can be utilized as an intermediate in the synthesis of agrochemical products.

- Material Science: The compound's unique properties make it suitable for developing new materials and chemical processes.

Antimicrobial Evaluation

A study on a series of piperidine derivatives revealed that incorporating the sulfonamide group significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts. This suggests that this compound may serve as a lead compound for developing new antimicrobial agents.

Anticancer Mechanism

Research highlighted that this compound's mechanism involves apoptosis induction in cancer cells. Increased caspase activity was observed in treated samples, indicating its potential as an anticancer therapeutic agent.

Safety Profile

Toxicity studies indicated that the compound did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development in therapeutic applications .

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with various enzymes and proteins, leading to inhibition or activation of specific biological pathways . The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components .

Comparación Con Compuestos Similares

3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine can be compared with other piperidine derivatives such as:

Piperidine: A simple six-membered ring containing one nitrogen atom.

Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.

Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.

Matrine: A piperidine alkaloid with antimicrobial and anticancer activities.

These compounds share the piperidine core structure but differ in their functional groups and biological activities, highlighting the uniqueness of this compound .

Actividad Biológica

3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant data and findings from various studies.

Overview of the Compound

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₇N₃O₄S

- CAS Number : 1585919-43-2

- The compound features a piperidine ring substituted with a methyl group and a sulfonyl group attached to a nitrobenzene moiety, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study utilizing the agar disc-diffusion method tested the compound against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 44 nM |

| Escherichia coli | Active | 6 µM |

| Proteus mirabilis | Active | 6 µM |

The compound displayed significant inhibition against these pathogens, suggesting its potential as an antimicrobial agent. The mode of action likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways due to the presence of the nitro group, which can be reduced to reactive intermediates that damage DNA .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. The mechanism is thought to involve apoptosis induction through activation of caspases and modulation of cell cycle regulatory proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl group can interact with enzymes involved in cellular signaling pathways, potentially inhibiting their activity.

- DNA Interaction : Reduced forms of the nitro group may form reactive species that bind to DNA, causing strand breaks and leading to cell death.

- Cellular Uptake : The piperidine structure may facilitate cellular uptake, enhancing the bioavailability of the active forms within target cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is valuable to compare it with other piperidine derivatives known for their biological activities:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Piperine | Antioxidant, anticancer | Found in black pepper |

| Evodiamine | Antiproliferative | Alkaloid with significant bioactivity |

| Matrine | Antimicrobial, anticancer | Exhibits broad-spectrum activity |

Each compound shares a piperidine core but varies in substituents that influence their specific biological activities. The presence of the nitrobenzene sulfonyl group in this compound is crucial for its enhanced potency against certain pathogens and cancer cells compared to others .

Case Studies and Research Findings

Recent studies have highlighted the promising nature of this compound:

- Study on Antimicrobial Efficacy : A comprehensive evaluation showed that derivatives containing similar sulfonyl groups consistently demonstrated enhanced antibacterial activity against resistant strains .

- Cancer Cell Line Testing : Investigations into its effects on human cancer cell lines revealed that this compound could significantly reduce viability at low concentrations while exhibiting minimal cytotoxicity towards normal cells .

Propiedades

IUPAC Name |

3-methyl-1-(4-nitrophenyl)sulfonylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-9-8-14(7-6-12(9)13)20(18,19)11-4-2-10(3-5-11)15(16)17/h2-5,9,12H,6-8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWCCBQOPNMWFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.